molecular formula C16H17N3O4S B4114962 1-(3,4-Dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea

1-(3,4-Dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea

Cat. No.: B4114962
M. Wt: 347.4 g/mol
InChI Key: CCUMHCXHJOZMHW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea: is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-10-4-6-12(13(8-10)19(20)21)18-16(24)17-11-5-7-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H2,17,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUMHCXHJOZMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea typically involves the reaction of 3,4-dimethoxyaniline with 4-methyl-2-nitroaniline in the presence of a thiocyanate source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3,4-dimethoxyaniline and 4-methyl-2-nitroaniline in ethanol.
  • Add ammonium thiocyanate to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
  • Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol.
  • Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.
  • Reduction: Amino derivatives.
  • Substitution: Various substituted thioureas.

Scientific Research Applications

Chemistry: N-(3,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry: In the industrial sector, N-(3,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy, methyl, and nitro groups allows for selective binding to target sites, enhancing its efficacy and specificity.

Comparison with Similar Compounds

  • N-(3,4-dimethoxyphenyl)-N’-(4-methylphenyl)thiourea
  • N-(3,4-dimethoxyphenyl)-N’-(4-nitrophenyl)thiourea
  • N-(3,4-dimethoxyphenyl)-N’-(2-nitrophenyl)thiourea

Comparison: Compared to similar compounds, N-(3,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea exhibits unique properties due to the presence of both methoxy and nitro groups on the aromatic rings. These substituents influence the compound’s reactivity, binding affinity, and overall chemical behavior. The combination of these functional groups allows for a broader range of applications and enhances its potential as a versatile chemical entity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea
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1-(3,4-Dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea

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